molecular formula C10H22ClNO2 B1167918 H-Ile-OtBu.HCl CAS No. 119483-46-4

H-Ile-OtBu.HCl

Cat. No.: B1167918
CAS No.: 119483-46-4
M. Wt: 223.74 g/mol
InChI Key: IFRYMHOZFAPYPJ-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ile-OtBu.HCl typically involves the esterification of isoleucine with tert-butyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

H-Ile-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various isoleucine derivatives .

Scientific Research Applications

H-Ile-OtBu.HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in studies related to protein synthesis and enzyme activity.

    Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.

    Industry: This compound is used in the production of various biochemical products .

Mechanism of Action

The mechanism of action of H-Ile-OtBu.HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. These effects are mediated through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    D-beta-homomethionine: A derivative of methionine.

    L-beta-homomethionine: Another methionine derivative.

    Tosyl-L-arginine: A derivative of arginine.

    Z-DL-Pro-OH: A derivative of proline

Uniqueness

H-Ile-OtBu.HCl is unique due to its specific structure and properties, which make it particularly useful in peptide synthesis and biochemical research. Its tert-butyl ester group provides stability and facilitates various chemical reactions, making it a valuable compound in scientific studies .

Properties

CAS No.

119483-46-4

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-methylpentanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-6-7(2)8(11)9(12)13-10(3,4)5;/h7-8H,6,11H2,1-5H3;1H/t7-,8+;/m1./s1

InChI Key

IFRYMHOZFAPYPJ-WLYNEOFISA-N

SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC(C)(C)C)N.Cl

Canonical SMILES

CCC(C)C(C(=O)OC(C)(C)C)N.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-Ile-OtBu.HCl
Reactant of Route 2
Reactant of Route 2
H-Ile-OtBu.HCl
Reactant of Route 3
Reactant of Route 3
H-Ile-OtBu.HCl
Reactant of Route 4
Reactant of Route 4
H-Ile-OtBu.HCl
Reactant of Route 5
Reactant of Route 5
H-Ile-OtBu.HCl
Reactant of Route 6
H-Ile-OtBu.HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.